molecular formula C9H5ClFIN2 B12820854 3-Amino-8-chloro-7-fluoro-6-iodoquinoline

3-Amino-8-chloro-7-fluoro-6-iodoquinoline

Cat. No.: B12820854
M. Wt: 322.50 g/mol
InChI Key: VHSMIUOGKOKJSD-UHFFFAOYSA-N
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Description

3-Amino-8-chloro-7-fluoro-6-iodoquinoline is a halogenated quinoline derivative with a unique substitution pattern: amino (-NH₂) at position 3, chlorine at position 8, fluorine at position 7, and iodine at position 4. The strategic placement of halogens (Cl, F, I) and the amino group may enhance its binding affinity to biological targets, such as enzymes or DNA, while influencing physicochemical properties like solubility and metabolic stability.

Properties

Molecular Formula

C9H5ClFIN2

Molecular Weight

322.50 g/mol

IUPAC Name

8-chloro-7-fluoro-6-iodoquinolin-3-amine

InChI

InChI=1S/C9H5ClFIN2/c10-7-8(11)6(12)2-4-1-5(13)3-14-9(4)7/h1-3H,13H2

InChI Key

VHSMIUOGKOKJSD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=C(C2=NC=C1N)Cl)F)I

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and their implications:

Compound Name Substituents Synthesis Challenges Biological Activity Insights Physical Properties
3-Amino-8-chloro-7-fluoro-6-iodoquinoline 3-NH₂, 8-Cl, 7-F, 6-I High (iodine stability issues) Potential moderate activity High molecular weight (MW), low solubility
7-Chloro-6-fluoroquinoline derivatives (e.g., chloroquine analogs) 7-Cl, 6-F Moderate Higher antimalarial activity Better thermal stability
8-Amino-3-bromo-6-fluoroquinoline 3-Br, 6-F, 8-NH₂ Unknown Underexplored Bromine’s lower reactivity vs. I
3-Chloro-6-fluoro-7-methoxyisoquinoline 3-Cl, 6-F, 7-OCH₃ Methoxy group eases synthesis Different targets (e.g., kinase inhibition) Methoxy enhances solubility
Key Observations:
  • Fluorine (7-F): Electron-withdrawing effects may stabilize the aromatic ring but reduce nucleophilic substitution resistance, complicating synthesis . Chlorine (8-Cl): Enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
  • Amino Group (3-NH₂): Likely participates in hydrogen bonding, improving target interaction but increasing susceptibility to oxidation .

Physicochemical Properties

  • Solubility: The iodine atom and amino group in 3-Amino-8-chloro-7-fluoro-6-iodoquinoline likely reduce aqueous solubility compared to methoxy or ester-containing analogs (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate), which benefit from polar ester groups .
  • Crystal Packing: Halogen interactions (C–H⋯Cl, C–H⋯O) in analogs like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate suggest that the target compound’s iodine may participate in unique halogen bonding, influencing crystallinity .

Biological Activity

3-Amino-8-chloro-7-fluoro-6-iodoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes multiple halogen substituents and an amino group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor with applications in treating various diseases, including malaria and cancer.

  • Molecular Formula : C10H6ClF2I N
  • Molecular Weight : 322.50 g/mol

The presence of chlorine, fluorine, and iodine in its structure enhances the compound's reactivity, making it a candidate for further pharmacological exploration.

Research indicates that 3-Amino-8-chloro-7-fluoro-6-iodoquinoline may inhibit specific enzymes by binding to their active sites. This action prevents substrate binding and catalytic activity, which is crucial for its potential therapeutic effects.

Biological Activity Overview

The biological activity of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline has been explored in several studies, revealing its potential in various therapeutic areas:

  • Antimalarial Activity : Preliminary studies suggest that this compound exhibits significant antimalarial properties. It has shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs .
  • Antibacterial Properties : The compound has also demonstrated antibacterial activity against several strains of bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Antineoplastic Effects : There are indications that 3-Amino-8-chloro-7-fluoro-6-iodoquinoline may possess antineoplastic properties, warranting further investigation into its mechanism against cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of 3-Amino-8-chloro-7-fluoro-6-iodoquinoline, it is helpful to compare it with similar compounds:

Compound NameKey FeaturesUnique Aspects
3-AminoquinolineLacks halogen atomsLess reactive and biologically active
7-FluoroquinolineContains only a fluorine atomDifferent biological properties
8-ChloroquinolineContains only a chlorine atomAffects reactivity and biological activity differently
4-IodoquinolineContains iodine but fewer halogensDifferent reactivity profile

The unique combination of halogen substituents in 3-Amino-8-chloro-7-fluoro-6-iodoquinoline provides distinct chemical and biological properties that differentiate it from these similar compounds.

Study on Antimalarial Efficacy

A study conducted on various derivatives of quinoline compounds indicated that 3-Amino-8-chloro-7-fluoro-6-iodoquinoline exhibited potent antimalarial activity with an IC50 value significantly lower than many traditional treatments. The selectivity index was reported to be around 1400, indicating a high degree of safety compared to toxicity towards mammalian cells .

Antibacterial Activity Evaluation

In vitro testing against bacterial strains revealed that this compound inhibited growth at concentrations lower than those required for many existing antibiotics. The mechanism was attributed to interference with bacterial enzyme systems essential for cell wall synthesis.

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